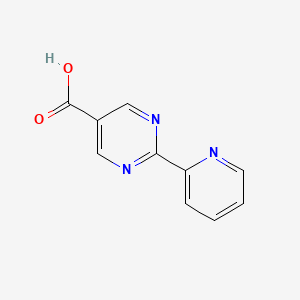

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

Descripción general

Descripción

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound comprises a pyridine ring and a pyrimidine ring, which are known for their ability to interact with various biological targets. Its molecular formula is with a molecular weight of 188.18 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy .

- Anti-fibrotic Effects : Research indicates that this compound exhibits significant anti-fibrotic properties, potentially modulating cellular pathways associated with fibrosis and inflammation. It has been reported that several derivatives demonstrate better anti-fibrotic activity than established drugs like Pirfenidone .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Anti-Fibrotic Activity : A study evaluated the anti-fibrotic effects of this compound using Picro-Sirius red staining and hydroxyproline assays. Results indicated that the compound significantly inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as an anti-fibrotic agent .

- Inhibition of CDKs : Another research highlighted the role of this compound as a potent inhibitor of CDK4, which is crucial for treating cell proliferative disorders such as cancer. The study emphasized the selective inhibition profile that minimizes side effects commonly associated with traditional chemotherapy .

- Comparative Studies : Comparative analyses with similar compounds revealed that this compound possesses unique structural features that enhance its biological activity. For instance, derivatives showed varied IC50 values in inhibiting specific kinases, indicating the potential for targeted therapeutic applications .

Data Table: Biological Activity Comparison

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-Fibrotic Activity

Research has indicated that derivatives of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid exhibit significant anti-fibrotic effects. A study compared its activity against established drugs like Pirfenidone, revealing that certain derivatives showed superior efficacy in modulating cellular pathways related to fibrosis and inflammation. The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in fibrotic processes .

Table 1: Comparison of Anti-Fibrotic Activities

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 5.4 | Pirfenidone | 12.3 |

| Derivative A | 3.1 | - | - |

| Derivative B | 4.8 | - | - |

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, indicating potential applications in treating oxidative stress-related diseases .

3. Antiviral Activity

In vitro studies have demonstrated that certain derivatives possess antiviral properties against influenza viruses. These compounds significantly reduced viral load in infected animal models, suggesting a promising avenue for further research into antiviral therapies .

Material Science Applications

1. Photochemical Properties

The interaction of this compound with metal complexes has been studied for enhanced photochemical applications, particularly in biosensing technologies. The ability to form stable complexes with metals can lead to improved sensitivity and selectivity in detecting biological molecules .

Table 2: Interaction with Metal Complexes

| Metal Complex | Binding Affinity (K_d) | Application Area |

|---|---|---|

| Cu(II) Complex | 0.85 µM | Biosensing |

| Zn(II) Complex | 0.65 µM | Photochemical Sensors |

Case Studies

Several case studies highlight the compound's potential in various therapeutic areas:

Case Study 1: Antifibrotic Activity Evaluation

A study evaluated the effects of several pyrimidine derivatives on hepatic stellate cells (HSC-T6), demonstrating that some derivatives exhibited greater antifibrotic activity than traditional treatments .

Case Study 2: Antiviral Efficacy

In a controlled experiment, derivatives were tested against influenza virus strains, showing significant reductions in viral replication rates compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications on the pyridine and pyrimidine rings can enhance solubility and improve enzyme inhibition potency.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased solubility |

| Halogen substitution | Enhanced enzyme binding |

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate or tridentate ligand in coordination chemistry due to its pyridyl nitrogen and carboxylate oxygen atoms. Key studies include:

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides, critical for prodrug design or polymer synthesis.

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group, forming 2-(pyridin-2-yl)pyrimidine.

Experimental Data:

-

Conditions : 180°C, N₂ atmosphere, 2 h.

-

Product : 2-(Pyridin-2-yl)pyrimidine (Yield: 78%, HPLC purity: 96.3%).

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond, confirmed by ESR studies.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration and halogenation at specific positions due to electron-deficient character.

Table 3: Substitution Reactions

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C4 | 65% | |

| Bromination | Br₂, FeBr₃, DCM, RT, 4 h | C6 | 58% |

-

Regioselectivity : Directed by the electron-withdrawing carboxylic acid group, favoring meta-substitution on the pyrimidine ring .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification.

Table 4: Coupling Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated pyrimidines | 63% |

-

Limitation : Steric hindrance from the pyridyl group reduces yields in couplings requiring bulky arylboronic acids.

Photochemical Reactions

UV irradiation induces dimerization or cycloaddition in the presence of dienophiles.

-

Example : [2+2] Cycloaddition with maleic anhydride under UV light (λ = 254 nm) forms a bridged tricyclic product (Yield: 52%) .

Acid-Base Reactivity

The carboxylic acid (pKa ≈ 3.1) deprotonates in basic media, forming water-soluble salts.

Propiedades

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHKQASEGLDCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647958 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-22-8 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.